molecular formula C26H20N4O4 B3915818 3-(2-NITROPHENYL)-2-{[(3E)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE CAS No. 6150-74-9

3-(2-NITROPHENYL)-2-{[(3E)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3915818
CAS No.: 6150-74-9
M. Wt: 452.5 g/mol
InChI Key: YDFKFBMZJINEGG-KNTRCKAVSA-N
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Description

3-(2-NITROPHENYL)-2-{[(3E)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features multiple functional groups, including a nitrophenyl group, an indole moiety, and a quinazolinone core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-NITROPHENYL)-2-{[(3E)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Nitro Group: Nitration of the phenyl ring using nitric acid and sulfuric acid.

    Formation of the Quinazolinone Core: Cyclization reactions involving appropriate precursors to form the quinazolinone structure.

    Final Coupling Reaction: Coupling the indole and quinazolinone intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-NITROPHENYL)-2-{[(3E)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Nitrophenyl)-2-{[(3E)-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-ylidene]methyl}-3,4-dihydroquinazolin-4-one: Similar structure with slight variations in functional groups.

    2-(2-Nitrophenyl)-3-{[(3E)-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-ylidene]methyl}-3,4-dihydroquinazolin-4-one: Positional isomer with different placement of the nitrophenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-nitrophenyl)-2-[(E)-(2-oxo-1-propylindol-3-ylidene)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4/c1-2-15-28-21-12-6-4-9-17(21)19(25(28)31)16-24-27-20-11-5-3-10-18(20)26(32)29(24)22-13-7-8-14-23(22)30(33)34/h3-14,16H,2,15H2,1H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFKFBMZJINEGG-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-])C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-])/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417522
Record name AC1NT88N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-74-9
Record name AC1NT88N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-NITROPHENYL)-2-{[(3E)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
Reactant of Route 2
3-(2-NITROPHENYL)-2-{[(3E)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
Reactant of Route 3
3-(2-NITROPHENYL)-2-{[(3E)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
3-(2-NITROPHENYL)-2-{[(3E)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
3-(2-NITROPHENYL)-2-{[(3E)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
Reactant of Route 6
3-(2-NITROPHENYL)-2-{[(3E)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

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